![molecular formula C21H16N2O2S B2470918 1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-02-7](/img/structure/B2470918.png)
1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The thieno[3,2-d]pyrimidine derivatives, including 1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, have been studied for their potential antitumor activities. A range of these compounds showed potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these compounds exhibited growth inhibition comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research has also been conducted on the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. These compounds demonstrated activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their antimicrobial properties make them of interest in the development of new antibiotics or antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antibacterial Properties
Substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. This research is crucial for discovering new antibacterial agents that can be effective against resistant bacterial strains (More, Chandra, Nargund, & Nargund, 2013).
GnRH Receptor Antagonists
Thieno[3,2-d]pyrimidine-2,4-diones have been studied as human GnRH receptor antagonists, useful in treating reproductive diseases. Specific modifications in their structure, like the 2-(2-pyridyl)ethyl group, have shown significant receptor binding activity, highlighting their potential in developing treatments for reproductive health issues (Guo et al., 2003).
Analgesic and Anti-inflammatory Activities
Research has also been conducted on the analgesic and anti-inflammatory properties of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones. Some synthesized compounds in this category have shown superior effects to mefenamic acid, a common pain reliever, and did not exhibit any ulcerogenic activity, which is a common side effect of many anti-inflammatory drugs (Romeo, Russo, Caruso, Cutuli, & Amico-Roxas, 1998).
properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-15-8-10-16(11-9-15)14-22-18-12-13-26-19(18)20(24)23(21(22)25)17-6-4-3-5-7-17/h2-13,18-19H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMWQHOASUGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.